
4'-(3-Phenylpropoxy)acetophenone
Overview
Description
4'-(3-Phenylpropoxy)acetophenone is an acetophenone derivative characterized by a 3-phenylpropoxy substituent at the para position of the acetophenone aromatic ring. Acetophenone derivatives are widely studied for their diverse biological activities, including allelopathic, cytotoxic, and antimicrobial properties, as well as their industrial applications in fragrances, solvents, and pharmaceuticals . The structural modifications in these derivatives, such as alkyl, alkoxy, or halogen substituents, significantly influence their chemical reactivity, solubility, and bioactivity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Alkyl groups (e.g., methyl in propiophenone) enhance lipophilicity, while alkoxy groups (e.g., methoxy in 4'-methoxyacetophenone) influence electronic properties, affecting reactivity in Mannich reactions .
- Synthesis : Labdanum oil is a natural source for methylated derivatives , whereas methoxy and complex substituents often require synthetic routes like Mannich reactions or multi-step organic synthesis .
Allelopathic and Phytotoxic Effects
- Propiophenone and 2',4'-Dimethylacetophenone: Exhibit strong allelopathic activity, inhibiting seed germination and plant growth in Cistus ladanifer ecosystems .
- 4'-Methylacetophenone: Found in labdanum oil, contributes to plant defense mechanisms by reducing biodiversity in rock rose thickets .
Cytotoxic and Anti-inflammatory Properties
- Acronyculatin P : An isoprenylated derivative from Acronychia pedunculata shows cytotoxic activity against P-388 murine leukemia cells (IC₅₀ = 3.2 μM) .
- Apocynin and Paeonol: Hydroxyl/methoxy-substituted derivatives demonstrate anti-inflammatory and neuroprotective effects, highlighting the importance of oxygenated substituents .
Properties
CAS No. |
54916-29-9 |
---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-[4-(3-phenylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C17H18O2/c1-14(18)16-9-11-17(12-10-16)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 |
InChI Key |
RYWVBYIATDKGDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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